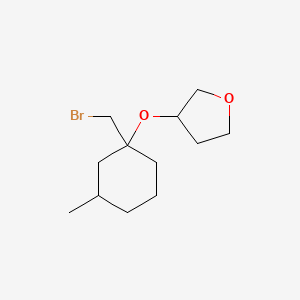
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound featuring a tetrahydrofuran ring substituted with a bromomethyl group attached to a cyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran typically involves the following steps:
-
Formation of the Bromomethyl Intermediate: : The bromomethyl group can be introduced via bromination of a suitable precursor, such as 3-methylcyclohexanol, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator .
-
Cyclization to Form Tetrahydrofuran Ring: : The bromomethyl intermediate is then reacted with tetrahydrofuran under basic conditions to form the desired compound. This step often involves the use of a strong base like sodium hydride (NaH) to deprotonate the tetrahydrofuran, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the cyclohexyl ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce any carbonyl groups present.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
科学的研究の応用
Chemistry
In organic synthesis, 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran can serve as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful for introducing functional groups into target compounds.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its effects on various biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity allows for the creation of tailored molecules for specific applications.
作用機序
The mechanism by which 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran exerts its effects depends on the context of its use. In chemical reactions, the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Lacks the cyclohexyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.
3-((1-(Chloromethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it undergoes.
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: Similar but without the methyl group on the cyclohexyl ring, which could influence its steric and electronic properties.
Uniqueness
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methyl-substituted cyclohexyl ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for further exploration in medicinal chemistry.
特性
分子式 |
C12H21BrO2 |
|---|---|
分子量 |
277.20 g/mol |
IUPAC名 |
3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3 |
InChIキー |
ZDYDJFYDWJCKBC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CBr)OC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)



aminehydrochloride](/img/structure/B13545525.png)




![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)



![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
